molecular formula C26H26ClN3O2 B4093885 N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide

Cat. No.: B4093885
M. Wt: 448.0 g/mol
InChI Key: LDAKRRQZAANWNA-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-2-19-7-9-20(10-8-19)25(31)28-23-5-3-4-6-24(23)29-15-17-30(18-16-29)26(32)21-11-13-22(27)14-12-21/h3-14H,2,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAKRRQZAANWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a candidate for further drug development.

    Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

    Pharmaceutical Industry: The compound is investigated for its potential use in developing new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or receptors involved in the growth and survival of pathogenic organisms, such as Mycobacterium tuberculosis . Detailed studies on its binding affinity and inhibitory effects are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethylbenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide
Reactant of Route 2
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N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide

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